Welcome to the BenchChem Online Store!
molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0

6-Chloro-7-hydroxychroman-4-one

Cat. No. B1603750
M. Wt: 198.6 g/mol
InChI Key: FAVCXTXNWXODPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096567B2

Procedure details

A 20-liter 4-neck round-bottom flask was charged with water (10 L) and 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (1.62 kg, 6.89 mol), and the resulting mixture was stirred and cooled to 10° C. A solution of sodium hydroxide (606.5 g, 15.16 mol) in water (2.96 L) was added dropwise over 40-60 minutes, maintaining the temperature at 10-15° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, then cooled to 5° C. Concentrated hydrochloric acid (1.31 L, 15.98 mol) was added dropwise over 30 minutes, maintaining the temperature at or below 10° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, and the resulting precipitate was collected by filtration, washed with water (3×5.5 L), and dried at 40° C. until the moisture content fell below 1%. This crude product (1.2 kg) was transferred to a 10-liter 4-neck round-bottom flask and stirred with acetonitrile (6.0 L) at ambient temperature for 2 hours, then cooled to 0-5° C. and stirred for an additional 2 hours. The resulting precipitate was collected by filtration, washed with 4:1 water:acetonitrile (1.5 L) and water (1.2 L), and dried in a fan dryer at 40° C. until the moisture content fell below 0.5%, to afford 6-chloro-7-hydroxychroman-4-one as an off-white solid (858 g, 62.7% yield).
Quantity
606.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 L
Type
solvent
Reaction Step One
Quantity
1.31 L
Type
reactant
Reaction Step Two
Name
3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
1.62 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5].[OH-].[Na+].Cl>O>[Cl:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][C:9]=1[OH:13])[O:14][CH2:2][CH2:3][C:4]2=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
606.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.96 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.31 L
Type
reactant
Smiles
Cl
Step Three
Name
3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
1.62 kg
Type
reactant
Smiles
ClCCC(=O)C1=C(C=C(C(=C1)Cl)O)O
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10-15° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at or below 10° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (3×5.5 L)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
This crude product (1.2 kg) was transferred to a 10-liter 4-neck round-bottom flask
STIRRING
Type
STIRRING
Details
stirred with acetonitrile (6.0 L) at ambient temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 4:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetonitrile (1.5 L) and water (1.2 L), and dried in a fan dryer at 40° C. until the moisture content

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 858 g
YIELD: PERCENTYIELD 62.7%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.